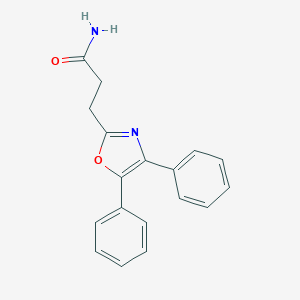

2-Oxazolepropanamide, 4,5-diphenyl-

Description

BenchChem offers high-quality 2-Oxazolepropanamide, 4,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolepropanamide, 4,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOQNDSJLCSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178943 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24248-49-5 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Oxazole Scaffold

An In-depth Technical Guide to the Synthesis of 2-Oxazolepropanamide, 4,5-diphenyl-

The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific target molecule, 2-Oxazolepropanamide, 4,5-diphenyl-, combines this valuable core with a flexible propanamide side chain at the C2 position, a site often critical for modulating pharmacological activity. The bulky, lipophilic phenyl groups at the C4 and C5 positions create a distinct three-dimensional architecture, making this scaffold a compelling candidate for library development and lead optimization.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and present a robust, multi-stage synthetic strategy that is both logical and adaptable.

Retrosynthetic Analysis: A Logic-Driven Approach

A successful synthesis begins with a strategic deconstruction of the target molecule. The proposed retrosynthesis for 2-Oxazolepropanamide, 4,5-diphenyl- identifies key bond disconnections and simplifies the complex target into readily accessible starting materials. The core logic involves separating the final amide bond formation from the construction of the functionalized oxazole ring.

Caption: Workflow for the synthesis of the functionalized oxazole core.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1,2-diphenylethan-1-one (1 equiv.), cyanoacetamide (1.1 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile as the solvent (approx. 0.2 M concentration relative to the α-bromoketone).

-

Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solids with a small amount of cold acetonitrile.

-

Product Isolation: Transfer the filtrate to a beaker and cool in an ice bath. The product will precipitate out of the solution. Collect the solid product by vacuum filtration, washing with a minimal amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield 2-(4,5-diphenyloxazol-2-yl)acetonitrile as a crystalline solid.

| Parameter | Value/Condition | Rationale |

| Base | Anhydrous K₂CO₃ | A mild, non-nucleophilic base is required to deprotonate the cyanoacetamide without promoting side reactions. |

| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants and is suitable for the reflux temperature. |

| Stoichiometry | Slight excess of amide | Ensures complete consumption of the more valuable α-bromoketone. |

| Temperature | Reflux (~82°C) | Provides the necessary activation energy for the condensation and subsequent cyclodehydration to form the oxazole ring. |

Part II: Side Chain Elaboration via Hydrolysis and Homologation

With the functionalized oxazole core in hand, the next phase involves converting the acetonitrile group into a propanoic acid chain. This is a two-step process involving hydrolysis followed by a one-carbon chain extension.

Step 2a: Hydrolysis of the Nitrile

The nitrile is converted to a carboxylic acid under basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the oxazole ring under harsh acidic conditions.

Protocol: Synthesis of (4,5-Diphenyloxazol-2-yl)acetic Acid

-

Setup: Suspend 2-(4,5-diphenyloxazol-2-yl)acetonitrile (1 equiv.) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Hydrolysis: Add a significant excess of sodium hydroxide (e.g., 5-10 equiv.) and heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (use wet litmus paper) and TLC.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The carboxylic acid product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Step 2b: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and reliable method for converting a carboxylic acid to its next higher homolog. It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement.

Protocol: Synthesis of (4,5-Diphenyloxazol-2-yl)propanoic Acid

Causality Note: This is a multi-step sequence that requires careful handling of diazomethane or a safer alternative.

-

Acid Chloride Formation: Convert the (4,5-diphenyloxazol-2-yl)acetic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

-

Diazoketone Formation: In a separate flask, prepare an ethereal solution of diazomethane (or use a safer alternative like trimethylsilyldiazomethane). Extreme caution is required as diazomethane is toxic and explosive. Slowly add the previously formed acid chloride solution to the cold (0°C) diazomethane solution.

-

Wolff Rearrangement: The resulting diazoketone is then subjected to rearrangement. This is typically achieved by treatment with a silver catalyst (e.g., silver benzoate) in the presence of water to generate the homologous carboxylic acid directly.

-

Purification: The final propanoic acid derivative is purified using standard techniques such as column chromatography or recrystallization.

Part III: Final Amidation to Yield the Target Compound

The final step is the formation of the primary amide from the (4,5-diphenyloxazol-2-yl)propanoic acid. This requires activating the carboxylic acid to make it susceptible to nucleophilic attack by an ammonia source.

Experimental Protocol: Synthesis of 2-Oxazolepropanamide, 4,5-diphenyl-

Workflow Overview:

Caption: Final amidation workflow to synthesize the target molecule.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (4,5-diphenyloxazol-2-yl)propanoic acid (1 equiv.), 1-hydroxybenzotriazole (HOBt) (1.2 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 0°C for 30 minutes to form the active ester intermediate.

-

Ammonia Addition: In a separate flask, prepare a solution of ammonium chloride (1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in DMF. Add this solution to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

-

Workup: Pour the reaction mixture into cold water. Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the final product, 2-Oxazolepropanamide, 4,5-diphenyl-.

| Reagent | Role | Rationale for Use |

| EDC | Coupling Agent | A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. |

| HOBt | Additive | Reacts with the O-acylisourea intermediate to form an active ester, which suppresses side reactions (like racemization) and improves coupling efficiency. |

| NH₄Cl / DIPEA | Ammonia Source | Provides the nucleophilic ammonia (NH₃) in situ upon deprotonation of the ammonium ion by the base, DIPEA. |

Summary and Outlook

This guide outlines a robust and logical multi-step synthesis for 2-Oxazolepropanamide, 4,5-diphenyl-. By leveraging a Bredereck-type reaction to build the core, followed by classical nitrile hydrolysis, Arndt-Eistert homologation, and standard peptide coupling for the final amidation, this pathway provides a reliable route for researchers. Each stage is designed to be high-yielding and utilizes well-understood reaction mechanisms, ensuring the protocol is both trustworthy and adaptable. The modular nature of this synthesis also offers significant opportunities for creating a diverse library of analogues by varying the α-haloketone or the final nucleophile in the amidation step, making it a valuable strategy for drug discovery and development programs.

References

Sources

A Technical Guide to the 4,5-Diphenyloxazole Core: Mechanism of Action as a Selective COX-2 Inhibitor

Abstract: The 4,5-diphenyloxazole motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a platform for developing targeted therapeutics. This technical guide provides an in-depth analysis of the primary mechanism of action for this class of compounds: selective inhibition of cyclooxygenase-2 (COX-2). We will explore the molecular basis for this selectivity, detail the downstream effects on the arachidonic acid cascade, and provide validated experimental protocols for assessing compound efficacy and mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 4,5-diphenyloxazole derivatives.

Introduction: The 4,5-Diphenyloxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of many biologically active compounds.[1] Its unique electronic and structural properties make it an ideal scaffold for designing molecules that can interact with specific biological targets. Within this family, derivatives featuring a 4,5-diphenyl substitution have garnered considerable interest for their potent anti-inflammatory properties.[1][2] Early work identified analgesic and platelet anti-aggregating activities in this class, but recent research has focused on a more precise mechanism: the selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.[2][3] This guide will dissect this mechanism, providing a foundational understanding for future drug discovery efforts.

Molecular Mechanism of Action: Selective COX-2 Inhibition

The primary therapeutic action of many 4,5-diphenyloxazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[3] This selectivity is crucial for developing safer anti-inflammatory agents.

-

COX Isoforms and Their Functions: COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the gastric lining and platelet aggregation. COX-2, conversely, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1]

-

Structural Basis for Selectivity: The key to selective COX-2 inhibition lies in a structural difference between the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket, which is absent in COX-1. Molecular docking studies have shown that the distinct architecture of the 4,5-diphenyloxazole scaffold can be functionalized with specific side groups (e.g., a sulfonamide moiety) that fit into this unique side pocket of COX-2.[3] This interaction effectively blocks the active site and prevents the binding of the natural substrate, arachidonic acid, while the compound's bulk hinders its entry into the narrower COX-1 active site.

Signaling Pathway: Interruption of the Arachidonic Acid Cascade

By selectively inhibiting COX-2, 4,5-diphenyloxazole derivatives effectively halt the pro-inflammatory signaling cascade at a critical juncture.

Caption: COX-2 signaling pathway and the inhibitory action of 4,5-diphenyloxazole derivatives.

Experimental Validation and Protocols

Establishing the mechanism of action requires robust, validated experimental systems. The following protocols describe key assays for confirming selective COX-2 inhibition.

In Vitro Enzyme Inhibition Assay

The foundational experiment to determine a compound's inhibitory potency (IC₅₀) against COX-1 and COX-2 is a purified enzyme assay.

Principle: This assay measures the production of Prostaglandin E₂ (PGE₂) from arachidonic acid by purified recombinant human COX-1 or COX-2 enzymes. The amount of PGE₂ produced is quantified, typically via an enzyme-linked immunosorbent assay (ELISA), in the presence of varying concentrations of the test compound.

Experimental Workflow:

Caption: Workflow for determining COX-1/COX-2 IC₅₀ values using an in vitro enzyme assay.

Detailed Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of the 4,5-diphenyloxazole derivative in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Enzyme Addition: In a 96-well plate, add 10 µL of assay buffer, 10 µL of heme, and 10 µL of either purified human COX-1 or COX-2 enzyme to each well.

-

Compound Incubation: Add 20 µL of the diluted test compound to the appropriate wells. For control wells, add 20 µL of vehicle (DMSO diluted in assay buffer). Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a 100 µM arachidonic acid solution to all wells.

-

Reaction Incubation & Termination: Incubate the plate for 10 minutes at 37°C. Terminate the reaction by adding 10 µL of 1 M HCl.

-

PGE₂ Quantification: Neutralize the samples and measure the PGE₂ concentration using a commercially available PGE₂ ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Human Whole Blood Assay

To assess activity in a more physiologically relevant context, a human whole blood assay is employed. This ex vivo model measures COX activity within its native cellular environment.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE₂ production in leukocytes in heparinized human whole blood. In parallel, PGE₂ production via the constitutively expressed COX-1 in the same sample is measured after spontaneous blood clotting, which triggers thromboxane B₂ (TXB₂) synthesis.

Protocol Summary:

-

For COX-2: Fresh heparinized human blood is incubated with the test compound or vehicle for 1 hour before adding LPS (10 µg/mL). The mixture is incubated for 24 hours at 37°C. Plasma is separated by centrifugation, and PGE₂ levels are measured by ELISA.

-

For COX-1: Fresh whole blood (without heparin) is incubated with the test compound or vehicle for 1 hour at 37°C, allowing clotting to occur. Serum is separated, and TXB₂ levels (a stable metabolite of the COX-1 product TXA₂) are measured by ELISA.

-

Analysis: IC₅₀ values are calculated for the inhibition of both PGE₂ (COX-2) and TXB₂ (COX-1) production.

Pharmacological Data & Therapeutic Outlook

The primary value of the 4,5-diphenyloxazole scaffold lies in the high degree of COX-2 selectivity that can be achieved. This translates to a promising therapeutic window, potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Comparative Inhibitory Activity of a Representative 4,5-Diphenyloxazole Derivative [1][3]

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | COX-1 | >100 | >50 |

| COX-2 | 2 |

The data clearly demonstrates potent inhibition of the COX-2 enzyme with minimal activity against COX-1, validating the mechanism and highlighting the therapeutic potential of this chemical class.[1][3]

Conclusion and Future Directions

The 4,5-diphenyloxazole core is a validated and potent scaffold for the design of selective COX-2 inhibitors. The mechanism of action is well-understood and is based on exploiting a key structural difference between the COX isoforms. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance oral bioavailability and duration of action. Furthermore, while the primary mechanism is COX-2 inhibition, exploring potential off-target activities and investigating the utility of this scaffold for other therapeutic targets, such as those in oncology or neuroinflammation, represents a promising avenue for expanding its clinical applications. The versatility of the oxazole ring suggests that the full potential of this scaffold has yet to be realized.[4]

References

-

Dundar, Y., et al. (2011). Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Mattalia, G., Serafini, C., & Bucciarelli, U. (1976). Synthesis of new derivatives of the 4,5-diphenyloxazole series. Il Farmaco; edizione scientifica. Available at: [Link]

-

Various Authors. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4,5-Diphenyloxazole Derivatives, with a Focus on 2-Oxazolepropanamide, 4,5-diphenyl-

This guide provides a comprehensive technical overview of the biological activities associated with the 4,5-diphenyloxazole scaffold, a privileged structure in medicinal chemistry. While direct extensive research on 2-Oxazolepropanamide, 4,5-diphenyl- is limited, this document will extrapolate its potential biological profile based on the well-documented activities of its core structure. We will delve into the established anti-inflammatory, antimicrobial, and potential anticonvulsant and antiproliferative properties of this chemical class, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The 4,5-Diphenyloxazole Scaffold: A Privileged Core in Drug Discovery

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone in the synthesis of numerous biologically active compounds.[1][2] The specific arrangement of two phenyl groups at the 4 and 5 positions of the oxazole ring creates a rigid and lipophilic scaffold that has proven to be a fertile ground for the development of therapeutic agents. This core structure has been extensively derivatized to explore a wide range of biological targets. Studies have shown that derivatives of 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles exhibit anti-inflammatory, analgesic, and platelet anti-aggregating properties.[3]

Primary Biological Activities and Therapeutic Potential

The 4,5-diphenyloxazole moiety is most notably associated with potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][4] Furthermore, emerging research points towards its potential in antimicrobial, anticonvulsant, and anticancer applications.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant body of research has focused on the development of 4,5-diphenyloxazole derivatives as selective COX-2 inhibitors.[1][4] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]

The proposed mechanism of action involves the binding of the 4,5-diphenyloxazole core within the active site of the COX-2 enzyme. The structural rigidity and specific substitutions on the phenyl rings and the oxazole core can be tailored to achieve high affinity and selectivity for COX-2 over the constitutively expressed COX-1.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as 2-Oxazolepropanamide, 4,5-diphenyl-, against COX-1 and COX-2.

Objective: To quantify the potency and selectivity of the test compound as a COX inhibitor.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control for selective COX-2 inhibition)

-

Indomethacin (positive control for non-selective COX inhibition)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound, celecoxib, and indomethacin in DMSO.

-

Reaction Incubation:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound or control at various concentrations.

-

Add the respective enzyme (COX-1 or COX-2) to each well.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a solution of HCl.

-

PGE2 Quantification:

-

Neutralize the reaction with NaOH.

-

Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control (DMSO).

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Data Presentation:

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-Oxazolepropanamide, 4,5-diphenyl- | COX-1 | TBD | TBD |

| COX-2 | TBD | ||

| Celecoxib (Control) | COX-1 | >100 | >50 |

| COX-2 | ~2 |

TBD: To Be Determined

DOT Diagram: COX-2 Inhibition Workflow

Caption: Hypothesized anticonvulsant mechanisms of action.

Synthesis and Derivatization

The synthesis of 4,5-diphenyloxazole derivatives is well-established, often involving the condensation of benzoin with an appropriate nitrile or the cyclization of an alpha-hydroxy ketone with a formamide. For 2-Oxazolepropanamide, 4,5-diphenyl-, a plausible synthetic route would involve the derivatization of a 2-amino-4,5-diphenyloxazole precursor.

Future Directions and Conclusion

The 4,5-diphenyloxazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. While 2-Oxazolepropanamide, 4,5-diphenyl- itself requires further dedicated investigation, the extensive research on its core structure strongly suggests its potential as a biologically active molecule, particularly in the realm of anti-inflammatory and antimicrobial applications. The experimental protocols and mechanistic hypotheses presented in this guide provide a solid framework for initiating such investigations. Future research should focus on the synthesis and comprehensive biological evaluation of 2-Oxazolepropanamide, 4,5-diphenyl-, including in vivo efficacy and safety studies, to fully elucidate its therapeutic potential.

References

- A Comparative Analysis of the Biological Activities of 4,5-Diphenyl-Oxazole and 2,5 - Benchchem.

- Synthesis of new derivatives of the 4,5-diphenyloxazole series - NCBI.

- 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed.

- Discovery of Diphenyloxazole and Ndelta-Z-ornithine Derivatives as Highly Potent and Selective Human Prostaglandin EP(4) Receptor Antagonists - PubMed.

- A comprehensive review on biological activities of oxazole derivatives - PMC - NIH.

- Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives - ResearchGate.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI.

-

Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[2][5]midazo[1,2-d]o[1][5]xazepine and Benzo[f]benzoo[2][5]xazolo[3,2-d]o[1][5]xazepine Derivatives - SciELO. Available at:

- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - NIH.

- Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity.

- Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scirp.org.

- Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed.

- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH.

- Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.

- Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed.

- Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles.

- Synthesis of 2-[(2َ-Carboxy-4-nitrophenyl) azo]-4,5-diphenyl imidazole (CNPAI) and it.

- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO.

- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - NIH.

-

Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c]t[1][2][3]hiadiazole (MTDZ) in male and female mice - PubMed. Available at:

- Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of diphenyloxazole and Ndelta-Z-ornithine derivatives as highly potent and selective human prostaglandin EP(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Oxazolepropanamide, 4,5-diphenyl- derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- Derivatives

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Within this class, the 4,5-diphenyloxazole core is of particular interest, forming the basis for selective COX-2 inhibitors and other therapeutic agents.[5] This guide provides a comprehensive technical overview of the primary synthetic strategies for constructing a specific and medicinally relevant subclass: 2-Oxazolepropanamide, 4,5-diphenyl- derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights into multicomponent reactions and classical cyclization methodologies. We present detailed, self-validating protocols, comparative data, and mechanistic diagrams to empower the rational design and efficient synthesis of novel chemical entities based on this high-value scaffold.

Strategic Overview: Assembling the Core Scaffold

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- derivatives requires the strategic formation of the trisubstituted oxazole ring and the concurrent or subsequent installation of the propanamide side chain at the C2 position. The choice of synthetic route is often dictated by the desired diversity, scalability, and availability of starting materials. Two major paradigms dominate the landscape: modern Multicomponent Reactions (MCRs) for convergent synthesis and classical, linear approaches like the Robinson-Gabriel synthesis.

Logical Relationship of Key Synthetic Components

Caption: Ugi reaction followed by cyclization for oxazole synthesis.

Protocol 2.1: Synthesis of N-benzyl-2-(4,5-diphenyloxazol-2-yl)propanamide

This protocol utilizes 2,4-dimethoxybenzylamine as a traceless ammonia equivalent, which is a common strategy in Ugi reactions to avoid side reactions associated with aqueous ammonia. [6]

-

Step 1: Ugi Reaction. To a solution of benzil (1.05 g, 5 mmol) in 2,2,2-trifluoroethanol (TFE, 10 mL), add 2,4-dimethoxybenzylamine (0.84 g, 5 mmol). Stir the mixture for 30 minutes. Subsequently, add propanoic acid (0.37 g, 5 mmol) and benzyl isocyanide (0.59 g, 5 mmol). The reaction is stirred at room temperature overnight.

-

Expert Insight: TFE is an excellent solvent for Ugi reactions involving ammonia or its surrogates as it effectively suppresses common side reactions. [7]* Step 2: Isolation of Intermediate. The solvent is removed under reduced pressure. The resulting residue, the crude Ugi adduct, is used directly in the next step without extensive purification.

-

-

Step 3: Debenzylation and Cyclization. The crude adduct is dissolved in a mixture of trifluoroacetic acid (TFA, 10 mL) and trifluoroacetic anhydride (TFAA, 5 mL). The mixture is heated to 60°C for 4-6 hours, monitoring progress by TLC.

-

Expert Insight: The TFA/TFAA mixture serves a dual purpose: it cleaves the acid-labile 2,4-dimethoxybenzyl group and acts as a powerful dehydrating agent to promote the cyclization to the oxazole ring. [8]* Step 4: Work-up and Purification. The reaction mixture is cooled and carefully poured into ice-water. The solution is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(4,5-diphenyloxazol-2-yl)propanamide.

-

The Passerini Three-Component Reaction (Passerini 3-CR)

The Passerini reaction is another powerful MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. [9][10]This adduct can then be converted to an oxazole. While less direct than the Ugi approach for this specific target, it offers an alternative pathway.

Mechanistic Rationale: The reaction is believed to proceed via the formation of a hydrogen-bonded complex between the carbonyl and the carboxylic acid, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer yields the final product. The use of a mild Lewis acid like lithium bromide can facilitate the reaction. [9]

Classical Approach: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for preparing oxazoles via the cyclodehydration of 2-acylamino ketones. [1][11]This linear approach offers excellent control but requires the pre-synthesis of the key intermediate.

Mechanistic Rationale: The synthesis begins with the acylation of a 2-amino ketone. The resulting 2-acylamino ketone is then treated with a strong dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide, or polyphosphoric acid), which catalyzes an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. [11] Experimental Workflow: Robinson-Gabriel Synthesis

Caption: Linear workflow of the Robinson-Gabriel synthesis.

Protocol 3.1: Synthesis of 2-Propyl-4,5-diphenyloxazole and Subsequent Amidation

This protocol first builds the core 2-substituted-4,5-diphenyloxazole and then elaborates the propanamide side chain.

-

Step 1: Synthesis of 2-Amino-1,2-diphenylethanone. This starting material can be prepared from benzil via standard methods, such as reductive amination or synthesis from benzoin.

-

Step 2: Acylation. To a solution of 2-amino-1,2-diphenylethanone hydrochloride (1 equivalent) in pyridine at 0°C, add propanoyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor completion by TLC. Pour the mixture into ice-water and extract with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. Concentration under vacuum yields the crude 2-(propanamido)-1,2-diphenylethanone.

-

Step 3: Cyclodehydration. Add the crude acylamino ketone from the previous step to concentrated sulfuric acid (5-10 equivalents by weight) at 0°C. Stir the mixture at room temperature for 1-2 hours until TLC indicates the disappearance of the starting material. Carefully pour the acidic solution onto crushed ice and neutralize with aqueous ammonia or sodium hydroxide. Extract the product with dichloromethane, dry the organic layer, and concentrate to give crude 2-propyl-4,5-diphenyloxazole.

-

Step 4: Side-Chain Functionalization (Not detailed). The resulting 2-propyl group would require further functionalization (e.g., radical bromination followed by conversion to the carboxylic acid and subsequent amidation) to form the final propanamide, making this route less direct than the Ugi approach for the specified target.

Comparative Data of Synthetic Routes

The choice of synthetic strategy impacts yield, scope, and operational efficiency. The following table summarizes expected outcomes for the synthesis of a representative target, N-cyclohexyl-2-(4,5-diphenyloxazol-2-yl)propanamide.

| Parameter | Ugi/Robinson-Gabriel Tandem | Classical Robinson-Gabriel |

| Starting Materials | Benzil, Cyclohexylamine, Propanoic Acid, Isocyanide | 2-Amino-1,2-diphenylethanone, Propanoyl Chloride |

| Number of Steps | 1-2 (Potentially one-pot) | 3+ (Including side-chain elaboration) |

| Convergence | High (Convergent) | Low (Linear) |

| Diversity Scope | Excellent (Easy variation of all 4 components) | Moderate (Requires synthesis of new acylating agents) |

| Typical Overall Yield | Good (40-65%) | Moderate (25-50%) |

| Key Advantage | Rapid access to diverse analogs | Well-established, predictable |

| Key Disadvantage | Isocyanide reagents can be volatile/toxic | Less efficient for library synthesis |

Conclusion and Future Perspectives

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- derivatives is readily achievable through both modern and classical synthetic methodologies. For the rapid generation of diverse chemical libraries, which is paramount in early-stage drug discovery, the Ugi four-component reaction followed by an acid-mediated cyclization stands out as the superior strategy. [6][12]Its convergent nature and the ease of varying all four starting materials provide unparalleled efficiency. The classical Robinson-Gabriel synthesis remains a viable and robust alternative, particularly for scale-up synthesis of a specific, pre-determined target, though it is less amenable to diversity-oriented synthesis. [1]Future efforts in this area will likely focus on developing catalytic and asymmetric versions of these reactions to access enantiomerically pure derivatives, further enhancing their potential as chiral drug candidates.

References

- Cuny, G., Gámez-Montaño, R., & Zhu, J. (2004). Truncated diastereoselective Passerini reaction, a rapid construction of polysubstituted oxazole and peptides having an α-hydroxy-β-amino acid component. Tetrahedron, 60, 4879-4885.

- Thompson, M. J., et al. (2011). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry.

- Cioc, R. C., et al. (2012). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters.

- El Kazzouli, S., et al. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters.

- Thompson, M. J., et al. (2011).

- Dundar, Y., et al. (2006). Synthesis and Biological Evaluation of 4,5-Diphenyloxazolone Derivatives on Route Towards Selective COX-2 Inhibitors. ChemInform.

- BenchChem. (2025). Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.

- Banfi, L., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity, 18(3), 473-82.

- Various Authors. (n.d.). Oxazole - Synthesis, Reactions, and Medicinal uses. Slideshare.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

- Wang, S., et al. (2015).

- Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt.

- Various Authors. (2023). Recent advance in oxazole-based medicinal chemistry.

- Yadav, P., & Shah, K. (2025).

- Yadav, P., & Shah, K. (2025).

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. | Semantic Scholar [semanticscholar.org]

- 8. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Truncated diastereoselective Passerini reaction, a rapid construction of polysubstituted oxazole and peptides having an α-hydroxy-β-amino acid component [organic-chemistry.org]

- 10. Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of 2-Oxazolepropanamide, 4,5-diphenyl-

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Oxazolepropanamide, 4,5-diphenyl-

Foreword: The Imperative of Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like 2-Oxazolepropanamide, 4,5-diphenyl-, a molecule possessing a confluence of critical functional groups—a heterocyclic oxazole core, two aromatic phenyl rings, and an amide side chain—a multi-faceted spectroscopic approach is not merely recommended; it is essential. This guide eschews a simple recitation of data. Instead, it serves as a technical narrative, detailing the strategic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating structural dossier. We will explore not only what to expect in the spectra, but why we expect it, grounding our predictions in established chemical principles and data from analogous structures.

Molecular Architecture and Analytical Strategy

The target molecule, 2-Oxazolepropanamide, 4,5-diphenyl-, presents several key structural features that will be interrogated by distinct spectroscopic methods. The 4,5-diphenyl-oxazole core provides a rigid, aromatic framework, while the 2-propanamide side chain introduces flexibility and key functional groups (C=O and NH₂). Our analytical strategy is to use each technique to probe a different aspect of this architecture, creating a composite, high-fidelity structural image.

Caption: Molecular structure of 2-Oxazolepropanamide, 4,5-diphenyl-.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and population of hydrogen and carbon atoms. For this molecule, we anticipate a spectrum with distinct regions corresponding to the aromatic, aliphatic, and amide protons.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, amide N-H protons often exchange with trace acidic impurities or water, leading to broad signals that can be difficult to observe. If N-H signals are indistinct in CDCl₃, switching to deuterated dimethyl sulfoxide (DMSO-d₆) is a logical next step. DMSO-d₆ is a hydrogen bond acceptor, which slows down the N-H exchange rate, resulting in sharper, more easily identifiable amide proton signals. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its single, sharp resonance appears upfield of most organic signals.

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-15 mg of high-purity 2-Oxazolepropanamide, 4,5-diphenyl- into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be required.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition (¹H): Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 30° pulse, 16 scans, 2-second relaxation delay).

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay). A longer acquisition time is necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals to generate the final spectra.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show signals in three principal regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~7.60 - 7.30 | Multiplet | 10H | Ar-H | Protons on the two phenyl rings at C4 and C5. The complex multiplet arises from overlapping signals of ortho, meta, and para protons. |

| ~5.50 - 6.50 | Broad Singlet | 2H | -NH₂ | Amide protons. Signal is often broad due to quadrupole broadening and exchange. Position is highly solvent and concentration dependent. May not be observed in CDCl₃. |

| ~3.20 | Triplet | 2H | Oxazole-CH₂- | Methylene protons (C6) adjacent to the oxazole ring. Expected to be a triplet due to coupling with the C7 methylene protons. |

| ~2.80 | Triplet | 2H | -CH₂-C=O | Methylene protons (C7) adjacent to the carbonyl group. Expected to be a triplet due to coupling with the C6 methylene protons. The electron-withdrawing carbonyl group shifts this signal downfield relative to a simple alkane. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~172 | C =O | Amide carbonyl carbon (C8). Typically found in this downfield region. |

| ~162 | C 2-Oxazole | Quaternary carbon of the oxazole ring attached to the propanamide side chain. |

| ~148 | C 5-Oxazole | Quaternary carbon of the oxazole ring attached to a phenyl group. |

| ~137 | C 4-Oxazole | Quaternary carbon of the oxazole ring attached to a phenyl group. |

| ~130 - 127 | Ar-C / Ar-C H | Aromatic carbons. Includes the quaternary (ipso) carbons of the phenyl rings and the protonated aromatic carbons. Data from similar structures like 2-methyl-4,5-diphenyl-oxazole support these assignments[1][2]. |

| ~35 | -C H₂-C=O | Aliphatic carbon (C7) adjacent to the carbonyl. |

| ~25 | Oxazole-C H₂- | Aliphatic carbon (C6) adjacent to the oxazole ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups. It is exceptionally useful for rapidly confirming the presence of the key amide and oxazole functionalities.

Expertise & Causality: Experimental Choices

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (often diamond). This avoids the potential for moisture contamination inherent in grinding KBr and the non-uniformity that can arise from pellet pressing.

Detailed Experimental Protocol: ATR-FTIR

-

Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid 2-Oxazolepropanamide, 4,5-diphenyl- onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal surface thoroughly after analysis.

Predicted FT-IR Spectrum and Interpretation

The IR spectrum will be dominated by characteristic absorptions from the amide and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3350 - 3180 | Medium, Doublet | Amide N-H | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~1660 | Strong | Amide I (C=O) | Stretch |

| ~1600 | Medium | Amide II (N-H) | Bend |

| 1580 - 1450 | Medium-Strong | Aromatic & Oxazole C=C, C=N | Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, creating a characteristic fingerprint for the molecule.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is chosen to generate a reproducible fragmentation pattern that can be compared to library data. This high energy input ensures that the molecular ion and a rich array of fragment ions are produced, allowing for detailed structural analysis. A direct insertion probe is suitable for introducing a solid sample with sufficient volatility into the high-vacuum source of the mass spectrometer.

Detailed Experimental Protocol: Electron Ionization MS

-

Sample Preparation: Load a small quantity (~0.1 mg) of the sample into a capillary tube for a direct insertion probe.

-

Instrument Setup: Insert the probe into the mass spectrometer's vacuum interlock. The instrument should be operating under high vacuum.

-

Ionization: Gradually heat the probe to volatilize the sample into the ion source. In the source, the gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Oxazolepropanamide, 4,5-diphenyl- is C₁₈H₁₆N₂O₂. The calculated molecular weight is approximately 292.33 g/mol . The EI mass spectrum should show a molecular ion peak (M⁺˙) at m/z 292.

The fragmentation is likely to proceed through several key pathways, primarily involving the weakest bonds and the formation of stable neutral molecules or charged fragments. The propanamide side chain is a likely site for initial cleavage.

Caption: Plausible EI fragmentation pathways for the title compound.

| Predicted m/z | Proposed Fragment Structure | Rationale & Notes |

| 292 | [C₁₈H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 248 | [C₁₇H₁₆NO]⁺ | Loss of the carbamoyl radical (•CONH₂) via alpha-cleavage. This is a common fragmentation for amides. |

| 219 | [C₁₅H₁₀NO]⁺ | Benzoylbenzonitrile cation, a common fragment from the cleavage of 4,5-diphenyloxazole rings[3]. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very stable and common fragment in the mass spectra of compounds containing a benzoyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |

Conclusion: A Unified Structural Portrait

The synergistic application of NMR, FT-IR, and Mass Spectrometry provides a robust and internally consistent structural characterization of 2-Oxazolepropanamide, 4,5-diphenyl-. NMR spectroscopy elucidates the precise ¹H and ¹³C atomic framework and connectivity. FT-IR provides rapid and definitive confirmation of the critical amide and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. This comprehensive spectroscopic dossier serves as an authoritative validation of the molecule's identity, enabling researchers and drug development professionals to proceed with confidence in their subsequent investigations.

References

- Audier, H. E., et al. (1980). Mass spectrometry of oxazoles. HETEROCYCLES, 14(6), 735-742. [Link provided by search tool]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. [Link]

-

Mueller, E., & Blume, A. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1146(1), 45-51. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy. LibreTexts. [Link]

-

PubChem. (n.d.). 2-Methyl-4,5-diphenyl-oxazole. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2-Methyl-4,5-diphenyl-oxazole. Wiley. [Link]

-

The Organic Chemistry Tutor. (2023). FTIR spectra of amides. YouTube. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Sources

Unlocking the Therapeutic Potential of the 4,5-Diphenyloxazole Scaffold: A Technical Guide to Key Molecular Targets

For Immediate Release

A Deep Dive into the Pharmacological Landscape of 2-Oxazolepropanamide, 4,5-diphenyl- and its Congeners, Highlighting Key Therapeutic Targets for Drug Discovery and Development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential therapeutic targets of the 4,5-diphenyloxazole scaffold, with a focus on the representative molecule, 2-Oxazolepropanamide, 4,5-diphenyl-. While specific research on this exact molecule is nascent, the broader class of 4,5-diphenyloxazole derivatives has demonstrated significant activity against several key proteins implicated in a range of pathologies, including inflammation, cancer, and immune dysregulation. This document synthesizes the current understanding of these interactions, providing a foundation for future research and development in this promising area of medicinal chemistry.

Executive Summary

The 4,5-diphenyloxazole core is a privileged heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide elucidates the scientific rationale and experimental validation for investigating three primary therapeutic targets for this scaffold:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, selective inhibition of which is a cornerstone of modern anti-inflammatory therapy.

-

Tubulin: A critical component of the cellular cytoskeleton and a validated target for anticancer agents that disrupt cell division.

-

Prostaglandin E2 Receptor 4 (EP4): A G-protein coupled receptor involved in inflammation, immune modulation, and carcinogenesis.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.

For each target, this guide details the underlying signaling pathways, provides robust, step-by-step experimental protocols for target validation, and presents quantitative data from relevant studies to support the therapeutic hypothesis.

The 4,5-Diphenyloxazole Scaffold: A Versatile Pharmacophore

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a versatile scaffold in drug design. The presence of the two phenyl groups at the 4 and 5 positions creates a rigid, lipophilic core that can be strategically modified to achieve high affinity and selectivity for various biological targets. The propanamide side chain at the 2-position of the lead molecule, 2-Oxazolepropanamide, 4,5-diphenyl-, offers a key vector for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Hypothetical Synthesis Workflow:

Caption: Simplified COX-2 signaling pathway in inflammation.

Quantitative Data: COX-2 Inhibition by 4,5-Diphenyloxazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4,5-Diphenyloxazolone Derivatives | COX-1 | >100 | >50 |

| COX-2 | 2 |

Data synthesized from publicly available research.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a robust method for determining the in vitro inhibitory activity of test compounds against purified COX-2 enzyme.

1. Reagent Preparation:

- COX Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- COX-2 Enzyme: Reconstitute human recombinant COX-2 in sterile water and store on ice.

- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

- Fluorometric Probe: (e.g., ADHP) Prepare a stock solution in DMSO.

- Test Compound: Prepare a 10x stock solution of 2-Oxazolepropanamide, 4,5-diphenyl- in DMSO.

- Positive Control: Prepare a 10x stock solution of a known COX-2 inhibitor (e.g., Celecoxib).

2. Assay Procedure:

- In a 96-well black microplate, add 10 µL of the 10x test compound, positive control, or vehicle control (DMSO).

- Add 80 µL of a reaction mix containing COX Assay Buffer, COX-2 enzyme, and the fluorometric probe to each well.

- Incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

- Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 10-15 minutes in a microplate reader.

3. Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Key Therapeutic Target II: Tubulin

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. [1]Compounds that interfere with tubulin polymerization are potent anticancer agents. [1]The 2,4,5-trisubstituted oxazole scaffold has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This makes tubulin a highly attractive target for 4,5-diphenyloxazole derivatives in the context of oncology.

Signaling Pathway: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Caption: EP4 receptor signaling pathway leading to cAMP production.

Quantitative Data: EP4 Receptor Antagonism by Diphenyloxazole Derivatives

| Compound Class | Target | Ki (nM) |

| Diphenyloxazole Derivatives | Human EP4 Receptor | 0.30 |

Data synthesized from publicly available research.

[2]#### Experimental Protocol: Cell-Based cAMP Assay for EP4 Antagonism

This protocol measures the ability of a test compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

1. Cell Culture and Reagents:

- Cells: HEK293 cells stably expressing the human EP4 receptor.

- PGE2: Prepare a stock solution in ethanol.

- Test Compound: Prepare a serial dilution of 2-Oxazolepropanamide, 4,5-diphenyl- in a suitable buffer.

- cAMP Assay Kit: A commercial HTRF, ELISA, or other cAMP detection kit.

2. Assay Procedure:

- Seed the EP4-expressing HEK293 cells in a 96-well plate and culture overnight.

- Pre-treat the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

- Stimulate the cells with a fixed concentration of PGE2 (e.g., the EC80 concentration) for 15 minutes at 37°C.

- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

3. Data Analysis:

- Generate a standard curve for cAMP concentration.

- Calculate the concentration of cAMP in each sample.

- Determine the percentage of inhibition of the PGE2-induced cAMP response for each concentration of the test compound.

- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Key Therapeutic Target IV: Signal Transducer and Activator of Transcription 3 (STAT3)

Rationale: STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis. I[3]nhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. W[3]hile direct evidence for 4,5-diphenyloxazole derivatives is still emerging, other oxadiazole-containing compounds have been shown to inhibit STAT3 signaling, suggesting this is a plausible and important target to investigate for the current scaffold.

[4]#### Signaling Pathway: IL-6/JAK/STAT3 Pathway

Caption: The IL-6/JAK/STAT3 signaling pathway, a potential target for 4,5-diphenyloxazole derivatives.

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol determines the effect of a test compound on the phosphorylation of STAT3, a key indicator of its activation.

[3]1. Cell Culture and Treatment:

- Cells: A cancer cell line with constitutively active STAT3 (e.g., U266) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells treated with IL-6).

- Test Compound: Treat cells with various concentrations of 2-Oxazolepropanamide, 4,5-diphenyl- for a specified time (e.g., 24 hours).

- Stimulation (if required): Treat cells with a STAT3 activator like IL-6 for a short period (e.g., 15-30 minutes).

2. Protein Extraction and Quantification:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using a chemiluminescent substrate.

- Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) for normalization.

4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

- Compare the levels of p-STAT3 in treated cells to the control to determine the inhibitory effect of the compound.

Conclusion and Future Directions

The 4,5-diphenyloxazole scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly suggests that this chemical class has the potential to modulate the activity of at least four key therapeutic targets: COX-2, tubulin, the EP4 receptor, and STAT3. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to validate these targets for specific 4,5-diphenyloxazole derivatives, including 2-Oxazolepropanamide, 4,5-diphenyl-.

Future research should focus on the synthesis and screening of a library of 4,5-diphenyloxazole derivatives to establish clear structure-activity relationships for each of these targets. Furthermore, in vivo studies in relevant disease models will be crucial to translate the in vitro findings into tangible therapeutic benefits. The versatility of the 4,5-diphenyloxazole scaffold, combined with the critical roles of its potential targets in human disease, positions this class of compounds for significant impact in the future of drug discovery.

References

-

Rocha, D. D., Balgi, A., Maia, A. I. V., Pessoa, O. D., Silveira, E. R., Costa-Lotufo, L. V., Roberge, M., & Pessoa, C. (2012). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Investigational New Drugs, 30(3), 959–966. [Link]

-

Deng, J., & Wang, E. S. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2). [Link]

-

Hattori, K., Tanaka, A., Fujii, N., Takasugi, H., Tenda, Y., Tomita, M., Nakazato, S., Nakano, K., Kato, Y., Kono, Y., Murai, H., & Sakane, K. (2005). Discovery of diphenyloxazole and Nδ-Z-ornithine derivatives as highly potent and selective human prostaglandin EP(4) receptor antagonists. Journal of Medicinal Chemistry, 48(9), 3103–3106. [Link]

-

Mattalia, G., Serafini, C., & Bucciarelli, U. (1976). Synthesis of new derivatives of the 4,5-diphenyloxazole series. Il Farmaco; edizione scientifica, 31(6), 457–467. [Link]

-

Nasu, T., Takano, M., An, T., & Furutani, T. (2013). The prostanoid EP4 receptor and its signaling pathway. Journal of Pharmacological Sciences, 122(2), 65–72. [Link]

-

Patsnap. (2024). What are EP4 antagonists and how do they work? Patsnap Synapse. [Link]

-

Popp, R., & Fisslthaler, B. (2019). E-type prostanoid receptor 4 (EP4) in disease and therapy. Pharmacology & Therapeutics, 204, 107402. [Link]

-

Shin, D. S., Kim, H. N., Shin, K. D., Yoon, Y. J., Kim, J. S., & Lee, J. Y. (2018). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. International Journal of Molecular Sciences, 19(11), 3349. [Link]

-

Xing, Y., Zhao, S., Duan, P., & Li, J. (2018). Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway. Molecular Medicine Reports, 17(3), 4702–4712. [Link]

-

Zhang, X., Yue, P., Page, B. D. G., Li, T., Zhao, W., Namanja, A. T., Paladino, D., Zhao, J., Chen, Y., Gunning, P. T., & Turkson, J. (2012). Orally bioavailable small-molecule inhibitor of STAT3, LLL12, inhibits STAT3 phosphorylation and expresses potent antitumor activity in human cancer cells. Molecular Cancer Therapeutics, 11(7), 1493–1503. [Link]

Sources

- 1. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer | MDPI [mdpi.com]

An In-Depth Technical Guide to the In Vitro Screening of 2-Oxazolepropanamide, 4,5-diphenyl-

A Senior Application Scientist's Perspective on Establishing a High-Integrity Screening Cascade for a Novel Anti-Inflammatory Candidate

Foreword: The Rationale of a Targeted Approach

The 4,5-diphenyl-oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to be the core of various biologically active compounds.[1] Derivatives of this family have demonstrated significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key mediator of inflammation.[1] This guide, therefore, approaches the in vitro screening of the novel derivative, 2-Oxazolepropanamide, 4,5-diphenyl- , not as a blind search, but as a hypothesis-driven investigation. Our primary hypothesis is that this compound will exhibit anti-inflammatory properties, likely through the modulation of the arachidonic acid cascade.

This document provides a comprehensive, field-proven framework for the initial in vitro evaluation of this compound. We will move logically from foundational cytotoxicity assessments to specific enzyme-level and cell-based mechanistic assays. The causality behind each experimental choice is explained to ensure that the data generated is not only accurate but also contextually meaningful for drug development professionals.

Phase 1: Foundational Viability and Cytotoxicity Assessment

Before investigating any specific biological activity, it is imperative to determine the concentration range at which 2-Oxazolepropanamide, 4,5-diphenyl- does not induce cell death. This ensures that any observed effects in subsequent mechanistic assays are due to specific molecular interactions rather than general toxicity.[2][3][4] The MTT assay is a robust and widely used colorimetric method for this purpose, assessing metabolic activity as a proxy for cell viability.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50) and to establish a non-toxic concentration range for subsequent experiments.

Materials:

-

Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma or A549 lung carcinoma)[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Oxazolepropanamide, 4,5-diphenyl- (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare a series of dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the overnight medium from the cells and add 100 µL of the corresponding compound dilution. Include vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated control wells.

-

MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5][6]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration to determine the GI50 value.

Phase 2: Primary Target Screening - COX-1 and COX-2 Enzyme Inhibition

The primary hypothesis is that 2-Oxazolepropanamide, 4,5-diphenyl- will act as an anti-inflammatory agent by inhibiting COX enzymes. Cyclooxygenase-2 (COX-2) is rapidly induced by pro-inflammatory stimuli and is responsible for producing prostaglandins that mediate inflammation and pain.[7] In contrast, COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa.[7] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable characteristic for a modern anti-inflammatory drug, as it predicts a lower risk of gastrointestinal side effects.[7]

Caption: A logical workflow for the in vitro screening of a novel compound.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified human recombinant COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes[7]

-

COX Assay Buffer[8]

-

COX Cofactor (e.g., hemin)[8]

-

Arachidonic Acid (substrate)[8]

-

Celecoxib or other known selective COX-2 inhibitor (positive control)[8]

-

96-well white opaque microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Reconstitute enzymes and prepare working solutions of the probe, cofactor, and substrate. Store on ice.[8][9]

-

Compound Plating: Add 10 µL of the test compound, diluted to 10x the final desired concentration in COX Assay Buffer, to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor (Celecoxib).[8]

-

Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells. Incubate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Prepare a reaction mix containing the COX Probe and Cofactor. Add this mix to all wells. Initiate the enzymatic reaction by adding the arachidonic acid solution.[7]

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.[8]

-

Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus compound concentration and use non-linear regression to calculate the IC50 value. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Phase 3: Cell-Based Mechanistic and Pathway Analysis